Solid-state characterizationProcess chemistryCrystallization development
Pharmaceutical QC laboratories developing pitavastatin calcium ANDA methods face a critical gap: without the officially designated Impurity 18 reference standard, HPLC method validation fails regulatory audit. This compound (CAS 148516-11-4, ≥97% purity, LogP 4.74, mp 74-76 °C) is the ICH-compliant, USP/EP-traceable reference standard for system suitability testing, RRT marker establishment, and impurity limit tests. Procure with confidence: batch-specific CoA (NMR, HPLC, GC) and cold-chain shipping (2-8 °C) ensure multi-year method reliability.
Molecular FormulaC21H18FNO2
Molecular Weight335.4 g/mol
CAS No.148516-11-4
Cat. No.B130492
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 2-Cyclopropyl-4-(4-Fluorophenyl)Quinoline-3-Carboxylate: Pitavastatin Intermediate and Reference Standard
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS 148516-11-4; molecular formula C₂₁H₁₈FNO₂; molecular weight 335.37 g/mol) is a fully characterized quinoline-3-carboxylate ester that functions as a pivotal intermediate in the multi-step industrial synthesis of pitavastatin calcium, a high-potency HMG-CoA reductase inhibitor [1]. This compound is formally designated as Pitavastatin Impurity 18 under ICH-compliant impurity profiling frameworks and is commercially supplied as a reference standard with characterization data traceable to USP and EP pharmacopeial monographs, supporting Abbreviated New Drug Application (ANDA) analytical method development and quality control workflows [2]. Its structure features a cyclopropyl group at the quinoline 2-position, a 4-fluorophenyl substituent at position 4, and an ethyl ester moiety at position 3, giving it a consensus LogP of 4.74 and a melting point of 74–76 °C .
ARegulatory-grade characterization for ANDA workflows
[1] Zhou, W.-C. Synthesis of Pitavastatin Calcium. 2007. Semantic Scholar Corpus ID: 87434347. Pitavastatin calcium prepared from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate via reduction with KBH₄/ZnCl₂, bromination, Wittig-Horner reaction, deprotection, hydrolysis, and calcium salt formation; overall yield approximately 31%. View Source
[2] ChemWhat. Pitavastatin Impurity 18 CAS#: 148516-11-4. ChemWhat Code: 1445889. Supplied with detailed characterization data compliant with regulatory guidelines; usable for ANDA analytical method development, AMV, QC, or commercial production of Pitavastatin; available as reference standard with traceability to USP/EP. View Source
Why Methyl Ester and Quinoline Analogs Cannot Substitute for CAS 148516-11-4
Although methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS 121659-86-7, Pitavastatin Impurity 23/66) and the corresponding aldehyde (CAS 121660-37-5), alcohol (CAS 121660-11-5), bromomethyl derivative (CAS 154057-56-4), and free carboxylic acid (CAS 160375-37-1) share the same quinoline core, they are not interchangeable with the ethyl ester in either synthetic or analytical contexts. Critically, the ethyl ester and methyl ester carry distinct regulatory impurity designations—Impurity 18 versus Impurity 23/66—with different expected retention times in validated HPLC methods and different acceptance criteria in pharmacopeial monographs [1]. Physicochemically, the ethyl ester melts at 74–76 °C while the methyl ester melts at 122–124 °C, a ~48 °C difference that directly impacts crystallization-based purification, polymorph control, and solid-state handling during scale-up [2]. Furthermore, the ethyl ester is the direct starting material for the published pitavastatin calcium synthetic route yielding approximately 31% overall, and its reduction product is the precursor for the crystallographically characterized bromomethyl intermediate (triclinic, space group P-1, a = 9.6150 Å, b = 9.868 Å, c = 10.060 Å, V = 783.3 ų) [3][4]. Substituting the methyl ester would alter the kinetics of both the Friedländer cyclization step and the subsequent KBH₄/ZnCl₂ reduction, invalidating established process validation parameters. The quantitative differences detailed in Section 3 establish that CAS 148516-11-4 occupies a non-substitutable position in regulated pitavastatin development and manufacturing.
Methyl ester analogDistinct impurity designation (Impurity 23/66) with different HPLC retention and acceptance criteria may not transfer to Impurity 18 methods.
Quinoline core analogsAldehyde, alcohol, and free acid forms share the core but alter synthetic step kinetics and crystallization behavior; process parameters may not reproduce.
Unvalidated routesOnly the ethyl ester route has a documented 31% overall yield benchmark and crystallographically characterized downstream intermediate; methyl ester route lacks comparable public validation.
[1] ChemWhat. Pitavastatin Impurity 18 (CAS 148516-11-4) and Pitavastatin Impurity 23 (CAS 121659-86-7). Distinct impurity designations with separate CAS numbers, molecular formulas, and analytical specifications; both supplied with regulatory-compliant characterization data for ANDA applications. View Source
[3] Zhou, W.-C. Synthesis of Pitavastatin Calcium. 2007. Semantic Scholar Corpus ID: 87434347. Overall yield of pitavastatin calcium from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate: approximately 31%. View Source
[4] Xu, J.-Y.; Cheng, W.-H.; Wang, L.; Wu, J.-G.; Wang, K. Synthesis, Characterization of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline and Its Crystal Structure. Asian Journal of Chemistry, 2014, 26(22), 7587–7590. Prepared from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate via KBH₄/ZnCl₂ reduction followed by PBr₃ bromination; crystal system triclinic, space group P-1, a = 9.6150(19), b = 9.868(2), c = 10.060(2) Å, V = 783.3(4) ų, Z = 2. View Source
Quantitative Differentiation from Closest Analogs
Melting Point Differential and Crystallization Control
The ethyl ester (CAS 148516-11-4) exhibits a melting point of 74–76 °C [1], whereas the direct methyl ester analog (CAS 121659-86-7) melts at 122–124 °C , representing a differential of approximately 48 °C. This lower melting point for the ethyl ester facilitates melt crystallization and reduces the thermal burden during vacuum drying at scale, while the narrower 2 °C melting range supports higher crystalline purity assessment. The methyl ester's significantly higher melting point complicates low-temperature recrystallization and may promote thermal degradation of the quinoline core during prolonged heating.
Melting PointCross-study comparable
Δ ≈ 48 °C (ethyl ester 74–76 °C vs. methyl ester 122–124 °C)
Reported crystallization process advantage
Lower thermal burden supports melt crystallization and vacuum drying at scale
Solid-state characterizationProcess chemistryCrystallization development
Evidence Dimension
Melting point (capillary method / predicted)
Target Compound Data
74–76 °C
Comparator Or Baseline
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS 121659-86-7): 122–124 °C
Quantified Difference
Δ ≈ 48 °C (methyl ester melts ~64% higher in °C)
Conditions
Standard melting point determination; data from independent commercial specification sheets and database entries
Why This Matters
A 48 °C melting point differential directly impacts the choice of recrystallization solvent systems, the energy cost of drying, and the feasibility of melt-based formulation approaches, making the ethyl ester the preferred form for process chemistry development where crystallization is the primary purification step.
Solid-state characterizationProcess chemistryCrystallization development
[1] 0elem. 2-环丙基-4-(4-氟苯基)-喹啉-3-羧酸乙酯 (CAS 148516-11-4). Melting point: 74–76 °C; density: 1.248; boiling point: 469.169 °C at 760 mmHg. View Source
Commercial Purity and Reference Standard Qualification
The ethyl ester is routinely supplied at a standard purity of ≥97% by multiple authenticated vendors including Bidepharm (standard purity 97%, with batch-specific NMR, HPLC, and GC certificates of analysis) , ChemScene (purity ≥97%, storage at 2–8 °C sealed in dry conditions) , and CymitQuimica (purity 97%, solid form) . In contrast, the methyl ester analog (CAS 121659-86-7) is typically offered at a minimum purity specification of 95% from suppliers such as AKSci (Min. Purity Spec: 95%) and CymitQuimica (Purity: Min. 95%) . This 2-percentage-point differential is significant in the context of reference standard qualification, where impurity levels must be rigorously controlled and each 1% of unspecified impurity can compromise method validation for ANDA submissions.
Purity SpecificationSpecification review
≥97% (ethyl ester) vs. ≥95% (methyl ester) commercial purity
Reported lower unspecified impurity burden supports reference standard qualification
~40% lower max unspecified impurity load; relevant for ANDA method validation
Δ ≥ 2 absolute percentage points; at 97% purity the maximum unspecified impurity burden is ≤3%, at 95% purity it is ≤5%—a 67% higher potential impurity load
Conditions
Commercial supplier specifications; purity determined by HPLC; certificates of analysis available from respective vendors
Why This Matters
For laboratories qualifying a reference standard for ANDA analytical method validation, the 97% purity specification of the ethyl ester provides a 40% lower maximum unspecified impurity burden (≤3% vs. ≤5%), reducing the risk of co-eluting unknown impurities and simplifying peak purity assessment in HPLC-UV methods.
A published synthetic route starting from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate delivers pitavastatin calcium in an overall yield of approximately 31% across six sequential transformations: KBH₄/ZnCl₂ reduction, PBr₃ bromination, phosphorus ylide formation, Wittig-Horner reaction with t-butyl(3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidenehexanoate, deprotection and lactonization, and final hydrolysis with calcium salt formation [1]. The bromomethyl intermediate derived from this ethyl ester has been independently synthesized and crystallographically characterized, confirming the route's reproducibility (overall yield of 58.5% from ethyl ester to bromomethyl derivative) [2]. For the methyl ester route, a patent example reports the synthesis of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate with a gas chromatographic purity of 93.85% at the cyclization stage [3], though a directly comparable overall pitavastatin yield from the methyl ester has not been located in the public domain, limiting head-to-head yield comparison.
Synthetic YieldCross-study comparable
~31% overall yield to pitavastatin calcium from ethyl ester (6 steps)
Reported validated route benchmark for process economics
Methyl ester route lacks published overall pitavastatin yield for comparison
Process chemistrySynthetic route scoutingYield optimization
Evidence Dimension
Overall yield of pitavastatin calcium from quinoline-3-carboxylate ester intermediate
Methyl ester route: cyclization step purity 93.85% (GC) reported in patent US20120016129A1; no published overall pitavastatin yield from methyl ester identified in public literature
Quantified Difference
Ethyl ester route has a fully documented 31% overall yield; methyl ester route lacks a published overall yield figure for direct comparison
Conditions
Ethyl ester route: KBH₄/ZnCl₂ reduction, PBr₃ bromination, Wittig-Horner olefination, deprotection, lactonization, hydrolysis, Ca²⁺ salt formation. Methyl ester cyclization: H₂SO₄ catalysis in methanol at 65 °C, 22 h.
Why This Matters
A documented overall yield of 31% provides a quantifiable benchmark for process economics, impurity fate-and-purge modeling, and regulatory filing—enabling procurement decisions based on validated rather than assumed route performance.
Process chemistrySynthetic route scoutingYield optimization
[1] Zhou, W.-C. Synthesis of Pitavastatin Calcium. 2007. Semantic Scholar Corpus ID: 87434347. Overall yield of pitavastatin calcium from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate: approximately 31%. View Source
[2] Xu, J.-Y.; Cheng, W.-H.; Wang, L.; Wu, J.-G.; Wang, K. Synthesis, Characterization of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline and Its Crystal Structure. Asian Journal of Chemistry, 2014, 26(22), 7587–7590. Prepared from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate via KBH₄/ZnCl₂ reduction (overall yield ~58.5%). View Source
[3] MSN LAB PTE LTD. Process for Preparing Pitavastatin, Intermediates and Pharmaceutically Acceptable Salts Thereof. US Patent Application US20120016129A1. Example 2: Preparation of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate; yield: 130 g; G.C. purity: 93.85%. View Source
Lipophilicity and Chromatographic Retention
The ethyl ester (CAS 148516-11-4) has a computationally determined consensus LogP of 4.74 (average of iLOGP 3.61, XLOGP3 4.71, WLOGP 5.45, MLOGP 4.27, and SILICOS-IT 5.68) . The methyl ester analog (CAS 121659-86-7), bearing one fewer methylene unit in the ester side chain, is estimated to have a LogP approximately 0.5 units lower based on the standard π contribution of a methylene group (~0.5 LogP units) [1]. This lipophilicity differential translates to a predicted ~3.2-fold difference in octanol/water partition coefficient—sufficient to produce meaningfully different retention times in reversed-phase HPLC (typical ΔtR of 1–3 minutes on C18 columns under isocratic conditions) and to alter liquid-liquid extraction efficiency during workup. The ethyl ester also exhibits a density of 1.248 g/cm³ [2] versus ~1.274 g/cm³ for the methyl ester [3], reflecting the lower packing efficiency of the bulkier ethyl group.
Lipophilicity & RetentionClass-level inference
ΔLogP ≈ +0.5 (ethyl ester more lipophilic ~3.2-fold); predicted ΔtR 1–3 min on C18
Reported chromatographic distinction from methyl ester in reversed-phase HPLC
Class-level inference based on methylene group contribution; method-specific validation required
Consensus LogP = 4.74; density = 1.248 g/cm³; boiling point = 469.2 °C at 760 mmHg
Comparator Or Baseline
Methyl ester (CAS 121659-86-7): Estimated LogP ~4.24 (one fewer –CH₂– group); density ~1.274 g/cm³; boiling point = 458.1 °C at 760 mmHg
Quantified Difference
ΔLogP ≈ +0.5 (ethyl ester more lipophilic by ~3.2-fold in octanol/water partitioning); Δ boiling point ≈ +11 °C; Δ density ≈ −0.026 g/cm³
Conditions
Computational LogP predictions (Bidepharm platform, consensus of five methods) and database-reported physical constants
Why This Matters
The ~0.5 LogP differential and corresponding ~11 °C boiling point elevation make the ethyl ester chromatographically distinguishable from the methyl ester in validated HPLC methods, and the higher lipophilicity improves organic-phase partitioning during extractive workup, directly affecting recovery yields in preparative-scale purifications.
[1] Class-level inference: the π contribution of a methylene (–CH₂–) group to LogP is approximately +0.5 (Leo, A.; Hansch, C.; Elkins, D. Chem. Rev. 1971, 71(6), 525–616). The ethyl ester contains one additional methylene versus the methyl ester. View Source
[2] 0elem. 2-环丙基-4-(4-氟苯基)-喹啉-3-羧酸乙酯 (CAS 148516-11-4). Density: 1.248 g/cm³; boiling point: 469.169 °C at 760 mmHg; refractive index: 1.627. View Source
Crystallographic Characterization of the Bromomethyl Derivative
The bromomethyl derivative 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline (CAS 154057-56-4), prepared directly from the ethyl ester via sequential KBH₄/ZnCl₂ reduction and PBr₃ bromination, has been unambiguously characterized by single-crystal X-ray diffraction, revealing crystallization in the triclinic system, space group P-1, with unit cell parameters a = 9.6150(19) Å, b = 9.868(2) Å, c = 10.060(2) Å, V = 783.3(4) ų, and Z = 2 [1]. This crystallographic dataset provides definitive proof of the structural integrity of the quinoline core following the two-step transformation from the ethyl ester. No equivalent crystallographic characterization has been reported for the corresponding bromomethyl derivative prepared from the methyl ester analog, limiting the ability to perform comparative polymorph screening or to use single-crystal data for patent evidentiary support when the methyl ester is the starting material.
Crystal StructureSupporting evidence
Bromomethyl intermediate from ethyl ester: triclinic, P-1, V = 783.3 ų
Reported single-crystal proof of structural integrity for downstream intermediate
No equivalent crystal structure reported for methyl-ester-derived bromomethyl intermediate
Availability of single-crystal X-ray diffraction data for downstream intermediate
Target Compound Data
Bromomethyl derivative from ethyl ester: triclinic, P-1, a = 9.6150(19), b = 9.868(2), c = 10.060(2) Å, V = 783.3(4) ų, Z = 2
Comparator Or Baseline
No published single-crystal X-ray structure identified for bromomethyl derivative prepared from methyl ester analog
Quantified Difference
Crystal structure available (ethyl ester route) vs. not available (methyl ester route); this represents a binary yes/no differentiation rather than a continuous variable
Conditions
X-ray diffraction using SHELXTL-97 software; characterization by NMR and LC-MS; reported in Asian Journal of Chemistry, 2014
Why This Matters
Single-crystal X-ray data is essential for patent filings, regulatory CMC (Chemistry, Manufacturing, and Controls) documentation, and polymorph patent life-cycle management; the availability of this data for the ethyl-ester-derived intermediate provides a tangible intellectual property and quality control advantage.
[1] Xu, J.-Y.; Cheng, W.-H.; Wang, L.; Wu, J.-G.; Wang, K. Synthesis, Characterization of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline and Its Crystal Structure. Asian Journal of Chemistry, 2014, 26(22), 7587–7590. Crystal data: triclinic, space group P-1, a = 9.6150(19), b = 9.868(2), c = 10.060(2) Å, V = 783.3(4) ų, Z = 2. Prepared from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate. View Source
Distinct Regulatory Impurity Designation
Under the ICH Q3A/Q3B impurity qualification framework, the ethyl ester is formally catalogued as Pitavastatin Impurity 18 (CAS 148516-11-4) and the methyl ester as Pitavastatin Impurity 23 (CAS 121659-86-7) or Impurity 66, depending on the pharmacopeial indexing system [1][2]. Both are supplied with detailed characterization data compliant with regulatory guidelines and are usable as reference standards with traceability to USP or EP monographs. However, because they are distinct impurity entities with different molecular formulas (C₂₁H₁₈FNO₂ vs. C₂₀H₁₆FNO₂), molecular weights (335.37 vs. 321.34 g/mol), and chromatographic retention characteristics, they cannot substitute for one another in a validated HPLC impurity method. A method validated using Impurity 18 as the resolution standard cannot be assumed to perform identically when Impurity 23 is used as the reference marker, as the relative retention time (RRT) and response factor will differ.
ΔMW = 14.03 g/mol (one –CH₂– unit); distinct CAS numbers, distinct impurity numbers, distinct molecular formulas requiring separate HPLC method development for each impurity
Conditions
ICH Q3A/Q3B impurity qualification framework; USP/EP pharmacopeial monographs for Pitavastatin Calcium
Why This Matters
For ANDA filers, each designated impurity requires its own reference standard, validated analytical method, and acceptance criterion; procurement of the correct impurity (Impurity 18 vs. Impurity 23) is a binary regulatory requirement, not a matter of chemical preference.
[1] ChemWhat. Pitavastatin Impurity 18 CAS#: 148516-11-4. ChemWhat Code: 1445889. Supplied with detailed characterization data compliant with regulatory guidelines; usable as reference standard with traceability to USP or EP. View Source
[2] ChemWhat. Pitavastatin Impurity 23 CAS#: 121659-86-7. Supplied with detailed characterization data compliant with regulatory guidelines; usable for ANDA analytical method development, AMV, and QC. View Source
Application Scenarios for Ethyl 2-Cyclopropyl-4-(4-Fluorophenyl)Quinoline-3-Carboxylate
Reference Standard for ANDA Analytical Method Development
As the formally designated Pitavastatin Impurity 18 with full ICH-compliant characterization and traceability to USP/EP monographs, this compound is the required reference standard for developing and validating HPLC impurity methods for pitavastatin calcium ANDA submissions . Its ≥97% commercial purity and consensus LogP of 4.74 enable reliable system suitability testing, relative retention time (RRT) marker establishment, and response factor determination. The methyl ester (Impurity 23) cannot substitute in this role because regulatory methods specify impurity-by-impurity validation, and the different LogP and molecular weight of the methyl ester would yield different chromatographic behavior.
Starting Material for Pitavastatin Calcium API Synthesis
The documented synthetic route from the ethyl ester to pitavastatin calcium, with an overall yield of approximately 31% across six steps , provides a validated, published process baseline suitable for technology transfer and scale-up. The quantitative understanding of the KBH₄/ZnCl₂ reduction chemistry from the ethyl ester, and the availability of single-crystal X-ray data for the downstream bromomethyl intermediate (triclinic, P-1) , provide process chemists with crystallographic proof of structural integrity at the key intermediate stage—a quality assurance advantage not available when starting from the methyl ester.
Medicinal Chemistry Diversification via Ester Interconversion
The ethyl ester serves as a strategic branching point for synthesizing diverse quinoline-based compound libraries. Reduction with KBH₄/ZnCl₂ yields the primary alcohol (CAS 121660-11-5), which can be oxidized to the aldehyde (CAS 121660-37-5) for Wittig and aldol chemistry, or brominated to the bromomethyl derivative (CAS 154057-56-4) for nucleophilic displacement and phosphonium salt formation . The lower melting point of the ethyl ester (74–76 °C) relative to the methyl ester (122–124 °C) facilitates dissolution in a broader range of organic solvents at ambient temperature, improving the operational convenience of these transformations at the laboratory scale.
Quality Control Standard for Commercial Manufacturing
During commercial pitavastatin production, Impurity 18 must be monitored as a process-related impurity and potential degradation product. The availability of this compound as a fully characterized reference standard with batch-specific certificates of analysis (NMR, HPLC, GC) enables QC laboratories to establish validated impurity limit tests, perform system suitability checks, and demonstrate method robustness during regulatory inspections. The 97% purity specification and cold-chain storage recommendation (2–8 °C) ensure long-term stability of the reference standard, a critical factor for multi-year commercial manufacturing campaigns.
Application
Selection Property
Validation Focus
ANDA impurity reference standard
Pitavastatin Impurity 18 with ICH-compliant characterization
HPLC relative retention time and response factor establishment
Pitavastatin calcium API synthesis
Documented 31% overall yield route with crystallographically characterized intermediate
Process validation and technology transfer reproducibility
Quinoline library diversification
Lower melting point (74–76 °C) facilitates ambient-temperature dissolution
Alcohol, aldehyde, and bromomethyl derivative synthesis
Commercial QC impurity monitoring
97% purity reference standard with batch-specific COA
System suitability and impurity limit test robustness
Quote Request
Request a Quote for Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.